REACTION_CXSMILES
|
NN.[F:3][C:4]1[CH:23]=[CH:22][C:7]([O:8][CH2:9][CH2:10][N:11]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:6][CH:5]=1>CO>[F:3][C:4]1[CH:23]=[CH:22][C:7]([O:8][CH2:9][CH2:10][NH2:11])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
138 mg
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
713 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(OCCN2C(C3=CC=CC=C3C2=O)=O)C=C1
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with diethyl ether (30 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting solid was filtered off again
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(OCCN)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 280 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |